molecular formula C9H15NO3 B2511991 Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate CAS No. 2028342-09-6

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2511991
CAS No.: 2028342-09-6
M. Wt: 185.223
InChI Key: AHVMCEQCQBEFPP-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound featuring a fused oxygen (oxa) and nitrogen (aza) heterocyclic system. Its structure comprises a five-membered oxa ring and a four-membered aza ring connected via a spiro junction at the 8-position, with an ethyl ester group at the carboxylate moiety. This compound is cataloged by Enamine Ltd (CAS: EN300-84762) and Shanghai Haohong Biomedical Technology (CAS: 2600678-40-6) .

Properties

IUPAC Name

ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-8(11)7-3-4-10-9(7)5-12-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVMCEQCQBEFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate typically involves the annulation of cyclopentane and four-membered rings. One approach includes the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. The process may involve optimization of reaction conditions, scaling up of reaction volumes, and implementation of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the spirocyclic structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate has been identified as a candidate for drug development due to its unique spirocyclic structure, which enhances its ability to interact with biological targets. Research indicates that modifications to the compound can influence its binding affinity to specific enzymes and receptors, making it a subject of interest for creating new therapeutic agents.

Case Study: Interaction with Receptors

Studies have shown that derivatives of this compound can act as receptor agonists, particularly for the M4 muscarinic acetylcholine receptor. This interaction is crucial for developing treatments for neurological disorders, as M4 agonists have potential applications in managing conditions such as schizophrenia and Alzheimer's disease .

Biological Research Applications

2. Enzyme Modulation

The compound's structural features allow it to modulate enzyme activity effectively. Research highlights its potential in inhibiting or activating specific enzymes involved in metabolic pathways, which can lead to therapeutic benefits in various diseases.

Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundSpirocyclic structurePotential for diverse biological activities
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylateVariation in nitrogen positioningDifferent pharmacokinetic profiles
Bis(ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate)Functionalized with oxalic acidEnhanced reactivity and potential applications

Materials Science Applications

3. Polymer Chemistry

The compound's unique structure makes it suitable for use in polymer synthesis. Its ability to act as a monomer can lead to the development of novel materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics.

Mechanism of Action

The mechanism of action of Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The presence of the oxirane and azaspiro rings provides multiple points of interaction, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Heteroatom Variations

The following table summarizes key structural analogs and their differences:

Compound Name Heteroatoms Ring System Substituents CAS Number Reference
Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate O, N Spiro[3.4] Ethyl ester EN300-84762
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate O, S Spiro[3.4] Methyl, ethyl ester 2648957-06-4
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate O, N Spiro[3.4] tert-Butyl ester, hydroxyl 287401-44-9
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate O, N Spiro[3.4] Benzyl, ethyl ester 1286692-89-4
Methyl-3-isobutyramido-3,8-diazabicyclo[3.2.1]octane-8-carboxylate N, N Bicyclo[3.2.1] Isobutyramido, methyl ester Not provided

Key Observations :

  • Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 6-thiaspiro analog) increases molecular weight (216.3 g/mol vs. 205.69 g/mol for the parent compound) and may alter metabolic stability .
  • Spiro vs. Bicyclo Systems : Bicyclo[3.2.1] systems (e.g., diazabicyclo analogs) offer different conformational constraints compared to spiro systems, influencing receptor binding .

Key Observations :

  • Yields for spirocyclic compounds vary widely (60–76%), with optimized protocols (e.g., enzymatic oxidation in ) achieving higher efficiency .
  • Chromatography remains the dominant purification method, though storage conditions (e.g., -80°C for hydrochloride salts) are critical for stability .

Key Observations :

  • Solubility : Ethyl ester derivatives generally require DMSO for dissolution, limiting in vivo applications without formulation .
  • Biological Relevance : tert-Butyl derivatives are used in enzymatic studies (e.g., P450BM3 oxidation), highlighting their role in probing metabolic pathways .

Biological Activity

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction mechanisms, and comparative studies with similar compounds.

  • Molecular Formula : C9H15NO3
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 2060033-14-7

The compound features a spirocyclic structure characterized by an ethyl ester group and an azaspiro framework, which contributes to its reactivity and potential interactions with biological targets .

Synthesis Methods

This compound can be synthesized through several routes, primarily involving the annulation of cyclopentane or four-membered rings. Key methods include:

  • Cyclopentane Annulation : Utilizing readily available starting materials with minimal purification.
  • Four-Membered Ring Annulation : Employing conventional chemical transformations to achieve the desired structure .

These synthetic approaches allow for the creation of various derivatives, enhancing the compound's applicability in biological research.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within biological systems. The unique spirocyclic structure enables effective binding to molecular targets, potentially modulating their activity. This interaction may lead to diverse biological effects, including:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Ability to bind to receptors, influencing cellular signaling pathways .

Case Studies

Research has indicated that this compound exhibits promising biological activities:

  • Antitumor Activity : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating its potential use in developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Oxa-5-azaspiro[3.4]octaneSimilar spirocyclic structure without ethyl ester groupDifferent chemical properties
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octaneContains a benzyl groupEnhanced lipophilicity may affect biological activity
Ethyl 2-Boc-5-oxa-2-azaspiro[3.4]octaneFeatures a Boc-protected amino groupAltered reactivity and potential interactions

This comparison highlights how variations in structural features can influence the biological activity and therapeutic potential of these compounds .

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